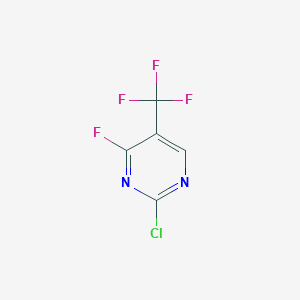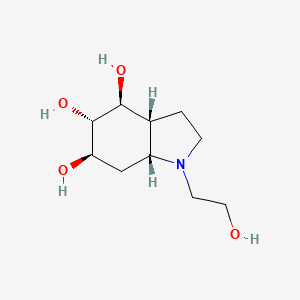
(R)-2-Propylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Propylpiperazine is a chiral piperazine derivative with a propyl group attached to the nitrogen atom in the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Propylpiperazine typically involves the reaction of piperazine with a propylating agent under controlled conditions. One common method is the alkylation of piperazine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Propylpiperazine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-Propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Propylpiperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, ®-2-Propylpiperazine is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the investigation of receptor-ligand interactions.
Medicine
Medically, ®-2-Propylpiperazine has been explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with activity against neurological disorders.
Industry
In the industrial sector, ®-2-Propylpiperazine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Propylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Propylpiperazine: The enantiomer of ®-2-Propylpiperazine, which may have different biological activities.
N-Methylpiperazine: A similar compound with a methyl group instead of a propyl group.
N-Ethylpiperazine: Another analog with an ethyl group.
Uniqueness
®-2-Propylpiperazine is unique due to its chiral nature and the specific positioning of the propyl group. This structural feature can influence its interaction with biological targets and its overall reactivity in chemical processes.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R)-2-propylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
FNJWLOHHZVGUIX-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@@H]1CNCCN1 |
Canonical SMILES |
CCCC1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)

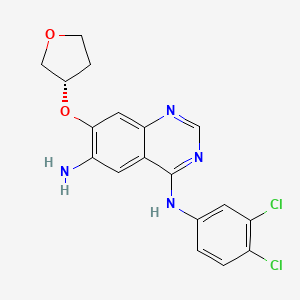
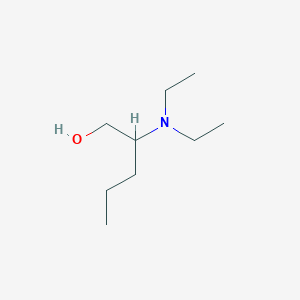
![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)
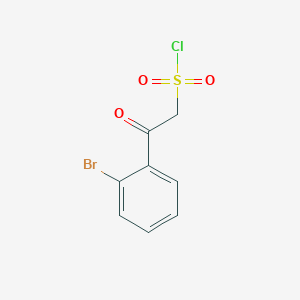
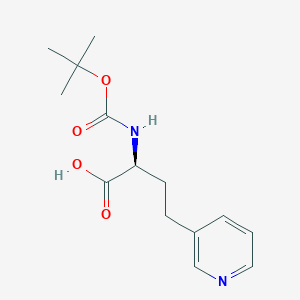
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
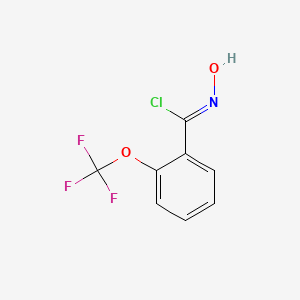

![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
